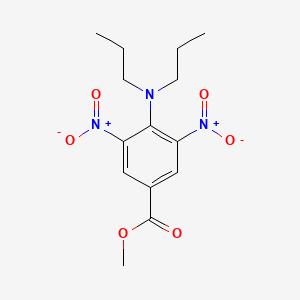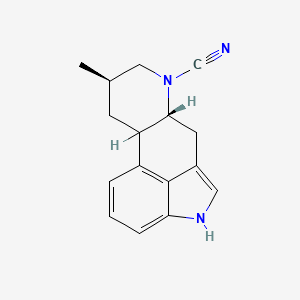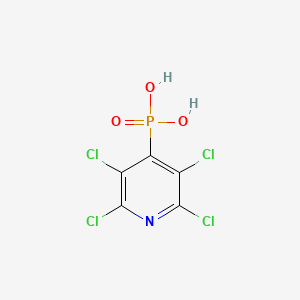
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- is a chemical compound with the molecular formula C5H2Cl4NO3P It is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a phosphonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- typically involves the chlorination of pyridine derivatives followed by the introduction of the phosphonic acid group. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the phosphonic acid group to other functional groups.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism by which phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dipropyl ester
Uniqueness
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- is unique due to its specific substitution pattern on the pyridine ring and the presence of the phosphonic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
23995-96-2 |
|---|---|
分子式 |
C5H2Cl4NO3P |
分子量 |
296.9 g/mol |
IUPAC名 |
(2,3,5,6-tetrachloropyridin-4-yl)phosphonic acid |
InChI |
InChI=1S/C5H2Cl4NO3P/c6-1-3(14(11,12)13)2(7)5(9)10-4(1)8/h(H2,11,12,13) |
InChIキー |
QSPMUNXPVQNJEV-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


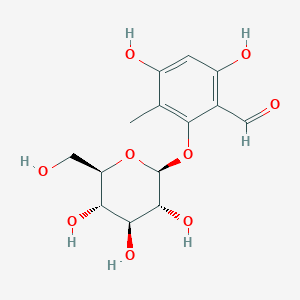
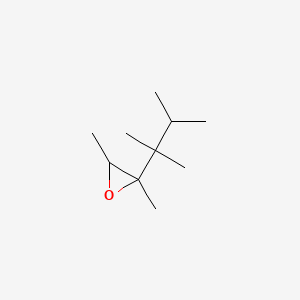
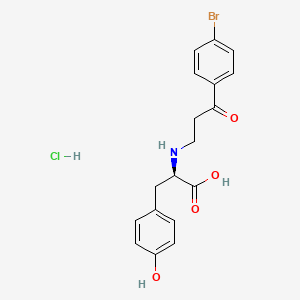

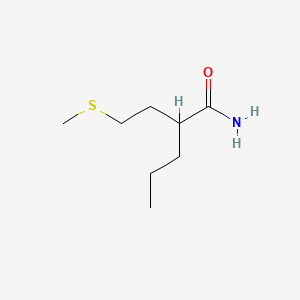
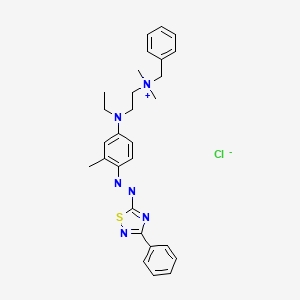
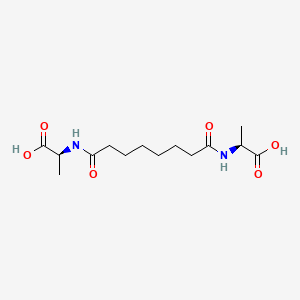

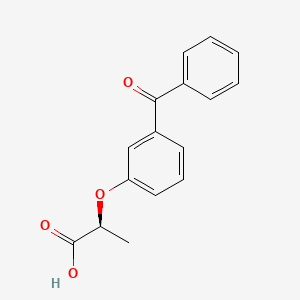
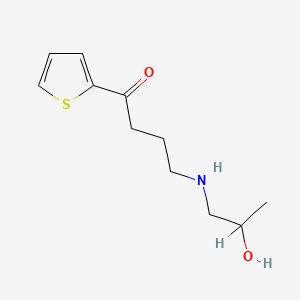
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)

